Spectrozyme tPA

Übersicht

Beschreibung

Spectrozyme tissue-type plasminogen activator is a chromogenic substrate used to measure the enzymatic activity of tissue-type plasminogen activator. Tissue-type plasminogen activator is a serine protease that converts plasminogen into plasmin, which is responsible for breaking down fibrin in blood clots . Spectrozyme tissue-type plasminogen activator is widely used in research and diagnostic applications to study the activity of tissue-type plasminogen activator and related enzymes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

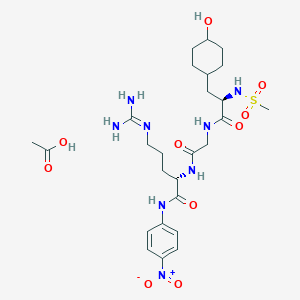

Spectrozyme tissue-type plasminogen activator is synthesized through a series of chemical reactions involving the coupling of specific amino acids to form a peptide substrate. The substrate is then modified to include a chromogenic group, such as p-nitroaniline, which allows for the detection of enzymatic activity through colorimetric assays .

Industrial Production Methods

The industrial production of Spectrozyme tissue-type plasminogen activator involves large-scale peptide synthesis using automated peptide synthesizers. The synthesized peptide is then purified using high-performance liquid chromatography to ensure high purity and consistency. The final product is lyophilized and packaged for distribution .

Analyse Chemischer Reaktionen

Types of Reactions

Spectrozyme tissue-type plasminogen activator undergoes hydrolysis when it interacts with tissue-type plasminogen activator. The enzyme cleaves the peptide bond in the substrate, releasing the chromogenic group, which can be detected spectrophotometrically .

Common Reagents and Conditions

The hydrolysis reaction typically occurs under physiological conditions, with a pH of around 7.4 and a temperature of 37°C. Common reagents used in these reactions include buffer solutions to maintain the pH and stabilizers to preserve the enzyme’s activity .

Major Products Formed

The major product formed from the hydrolysis of Spectrozyme tissue-type plasminogen activator is p-nitroaniline, which produces a yellow color that can be measured at a wavelength of 405 nm .

Wissenschaftliche Forschungsanwendungen

Measurement of tPA Activity

Spectrozyme tPA serves as a sensitive tool for quantifying tPA activity in various biological samples. The substrate is cleaved by tPA, producing a chromogenic product that can be measured spectrophotometrically. This application is crucial for:

- Assessing tPA Levels: Researchers use this compound to determine the concentration of tPA in plasma or tissue samples, which can be indicative of thrombotic conditions or response to therapy.

- Monitoring Therapeutic Efficacy: In clinical settings, measuring tPA activity can help evaluate the effectiveness of thrombolytic therapies, particularly in patients undergoing treatment for conditions like myocardial infarction or pulmonary embolism.

Investigating Thrombolytic Mechanisms

The use of this compound extends to basic research aimed at understanding the mechanisms underlying thrombolysis:

- Thrombus Formation and Resolution: Studies have employed this compound to analyze how different factors influence clot dissolution. For example, it has been used to investigate the effects of various inhibitors on tPA activity and their subsequent impact on clot resolution .

- Role of Inhibitors: Research has demonstrated how compounds like PAI-1 (plasminogen activator inhibitor-1) affect tPA activity. This compound allows for detailed kinetic studies that reveal how these inhibitors modulate fibrinolysis .

Evaluating Antithrombotic Therapies

This compound is instrumental in preclinical and clinical studies evaluating new antithrombotic agents:

- Combination Therapies: Research has shown that combining PAI-1 inhibitors with tPA can enhance thrombolytic efficacy while minimizing bleeding risks. Using this compound, studies have quantified improvements in thrombolysis when these agents are administered together .

- Novel Inhibitors: The substrate has been used to characterize new compounds aimed at enhancing or inhibiting tPA activity, providing insights into their potential therapeutic applications .

Case Studies and Research Findings

Several studies highlight the versatility of this compound in diverse research contexts:

Wirkmechanismus

Spectrozyme tissue-type plasminogen activator acts as a substrate for tissue-type plasminogen activator. When tissue-type plasminogen activator cleaves the peptide bond in Spectrozyme tissue-type plasminogen activator, it releases the chromogenic group p-nitroaniline. This reaction allows researchers to measure the enzymatic activity of tissue-type plasminogen activator by monitoring the color change . The molecular target of Spectrozyme tissue-type plasminogen activator is the active site of tissue-type plasminogen activator, where the hydrolysis reaction occurs .

Vergleich Mit ähnlichen Verbindungen

Spectrozyme tissue-type plasminogen activator is similar to other chromogenic substrates used to measure the activity of serine proteases, such as Spectrozyme urokinase-type plasminogen activator and Spectrozyme thrombin. Spectrozyme tissue-type plasminogen activator is unique in its specificity for tissue-type plasminogen activator, making it a valuable tool for studying this enzyme .

Similar Compounds

Spectrozyme urokinase-type plasminogen activator: Used to measure the activity of urokinase-type plasminogen activator.

Spectrozyme thrombin: Used to measure the activity of thrombin.

Biologische Aktivität

Spectrozyme tPA is a chromogenic substrate used to measure the activity of tissue plasminogen activator (tPA), a serine protease involved in the fibrinolytic pathway. Understanding the biological activity of this compound is crucial for its application in clinical and research settings, particularly in thrombolytic therapy for conditions like ischemic stroke. This article presents a detailed overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of Tissue Plasminogen Activator (tPA)

tPA is primarily produced by endothelial cells and plays a pivotal role in converting plasminogen into plasmin, leading to the breakdown of fibrin in blood clots. The biological activity of tPA can be influenced by various factors, including its isoforms, inhibitors, and the microenvironment.

Key Functions of tPA

- Fibrinolysis : Initiates the dissolution of blood clots.

- Neuroprotection : Involved in neuronal signaling pathways that may protect against ischemic injury.

- Immune Response Modulation : Influences T cell activation and proliferation.

This compound is utilized in laboratory settings to quantify tPA activity through a colorimetric assay. The substrate undergoes cleavage by active tPA, resulting in a chromogenic product that can be measured spectrophotometrically.

Reaction Mechanism

- Substrate Binding : this compound binds to the active site of tPA.

- Cleavage : The enzyme cleaves the substrate, releasing a chromophore.

- Measurement : The intensity of color produced correlates with the amount of active tPA present.

Table 1: Comparison of tPA Activity Assays

| Assay Type | Detection Method | Sensitivity | Specificity |

|---|---|---|---|

| This compound | Colorimetric | High | Specific for tPA |

| Fibrin Plate Assay | Gel Electrophoresis | Moderate | Non-specific |

| ELISA | Immunoassay | High | Specific for tPA |

Case Studies

- Experimental Autoimmune Encephalomyelitis (EAE) :

- Inhibition Studies :

- Thrombolytic Therapy :

Mechanistic Insights

- Receptor Interactions : Recent findings indicate that different isoforms of tPA interact variably with MET and NMDA receptors, influencing calcium influx in neurons . This interaction may have implications for neuroprotection and synaptic plasticity.

- Complex Formation : The formation of complexes between PAI-1 and tPA can significantly affect its biological activity. Annonacinone has been shown to inhibit this complex formation, thereby enhancing free tPA levels and its activity .

Eigenschaften

IUPAC Name |

acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2R)-3-(4-hydroxycyclohexyl)-2-(methanesulfonamido)propanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N8O8S.C2H4O2/c1-41(39,40)31-20(13-15-4-10-18(33)11-5-15)22(35)28-14-21(34)30-19(3-2-12-27-24(25)26)23(36)29-16-6-8-17(9-7-16)32(37)38;1-2(3)4/h6-9,15,18-20,31,33H,2-5,10-14H2,1H3,(H,28,35)(H,29,36)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t15?,18?,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHVTNFFGLSGHS-RFNIADBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CS(=O)(=O)NC(CC1CCC(CC1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CS(=O)(=O)N[C@H](CC1CCC(CC1)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N8O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585030 | |

| Record name | Acetic acid--3-(4-hydroxycyclohexyl)-N-(methanesulfonyl)-D-alanylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161572-29-8 | |

| Record name | Acetic acid--3-(4-hydroxycyclohexyl)-N-(methanesulfonyl)-D-alanylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.